1-Bromo-4-(2-hexyldecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-hexyldecyl)benzene is an organic compound with the chemical formula C22H37Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the para position of the benzene ring, and a 2-hexyldecyl group is attached. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination of benzene is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with 2-hexyldecyl chloride in the presence of a Lewis acid catalyst to obtain 1-Bromo-4-(2-hexyldecyl)benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-hexyldecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Phenols: Formed through nucleophilic substitution with hydroxide ions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-4-(2-hexyldecyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Used in the study of catalytic processes and the development of new catalysts.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-hexyldecyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: The simplest aryl bromide with a single bromine atom attached to the benzene ring.
4-Bromotoluene: A derivative of bromobenzene with a methyl group at the para position.
4-Bromobenzaldehyde: A derivative with an aldehyde group at the para position.
Uniqueness
1-Bromo-4-(2-hexyldecyl)benzene is unique due to the presence of the long 2-hexyldecyl chain, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C22H37B |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-bromo-4-(2-hexyldecyl)benzene |
InChI |
InChI=1S/C22H37Br/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-21-15-17-22(23)18-16-21/h15-18,20H,3-14,19H2,1-2H3 |
InChI Key |
OAOWDHHAGVEXFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.